Cas no 757-04-0 (4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol)

4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol
- 757-04-0
- 2,5-Dibromo-4-chloro-4,4,5-trifluoropentan-1-ol
- DTXSID30382124
- AKOS007929992
- 2,5-DIBROMO-4-CHLORO-4,5,5-TRIFLUORO-1-PENTANOL
- MFCD00155736
-
- インチ: InChI=1S/C5H6Br2ClF3O/c6-3(2-12)1-4(8,9)5(7,10)11/h3,12H,1-2H2
- InChIKey: ZXCKYRIOJOZVFC-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 333.84055Da
- どういたいしつりょう: 331.84260Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C192625-2.5g |
4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol |
757-04-0 | 2.5g |
$ 275.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620975-10g |
2,5-Dibromo-4-chloro-4,5,5-trifluoropentan-1-ol |
757-04-0 | 98% | 10g |
¥2509.00 | 2024-07-28 | |
TRC | C192625-1g |
4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol |
757-04-0 | 1g |
$ 165.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620975-25g |
2,5-Dibromo-4-chloro-4,5,5-trifluoropentan-1-ol |
757-04-0 | 98% | 25g |
¥3082.00 | 2024-07-28 |
4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol 関連文献
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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8. Book reviews
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-olに関する追加情報
Chemical Profile of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol (CAS No. 757-04-0)
4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol, with the chemical identifier CAS No. 757-04-0, is a fluorinated brominated alcohol that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to a class of molecules characterized by its unique structural features, which include the presence of multiple halogen atoms and a fluorine-substituted alkyl chain. Such structural motifs are often exploited in the design of novel agrochemicals, pharmaceuticals, and materials due to their ability to influence electronic properties, metabolic stability, and binding affinity.
The synthesis of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol involves a series of carefully orchestrated chemical transformations that highlight the versatility of modern synthetic methodologies. The introduction of fluorine atoms into the molecular framework is particularly noteworthy, as fluorine is known to enhance the lipophilicity and metabolic resistance of drug candidates. In recent years, there has been a surge in research focused on fluorinated compounds due to their demonstrated efficacy in improving pharmacokinetic profiles. For instance, studies have shown that the incorporation of fluorine at specific positions can modulate the bioavailability and half-life of therapeutic agents.
One of the most compelling aspects of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol is its potential as a building block for more complex molecules. The presence of both chlorine and bromine substituents provides multiple sites for further functionalization, allowing chemists to tailor the compound’s properties for specific applications. In pharmaceutical research, such intermediates are invaluable for constructing scaffolds that mimic natural products or target specific biological pathways. The trifluoromethyl group further enhances the compound’s utility by contributing to its stability against metabolic degradation.
Recent advancements in computational chemistry have enabled researchers to predict the reactivity and binding interactions of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol with biological targets with unprecedented accuracy. These predictions are crucial for drug discovery pipelines, as they allow for the rapid screening of candidates before experimental validation. For example, molecular docking studies have been used to explore how this compound might interact with enzymes or receptors involved in disease pathways. Such virtual screening methods have significantly reduced the time and cost associated with identifying promising drug candidates.
The role of halogenated compounds in medicinal chemistry cannot be overstated. Halogens like chlorine and bromine are known to increase the electrophilicity of molecular frameworks, making them more susceptible to nucleophilic attack during subsequent synthetic steps. This property is particularly useful in cross-coupling reactions, which are fundamental to constructing complex organic molecules. The trifluoropropyl moiety in 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol adds an additional layer of reactivity by participating in various transformations such as radical reactions or metal-catalyzed couplings.
In industrial applications, 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol serves as a precursor for high-value specialty chemicals. Its structural features make it suitable for use in polymer additives or flame retardants where halogenated compounds are known to impart desirable properties such as thermal stability or fire resistance. The growing demand for sustainable materials has spurred interest in developing halogenated derivatives that minimize environmental impact while maintaining performance characteristics.
The analytical characterization of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol is another critical aspect that underscores its importance in chemical research. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are routinely employed to confirm its structure and purity. High-resolution NMR provides detailed insights into its molecular architecture, while MS helps determine its molecular weight and fragmentation patterns. These analytical data are essential for ensuring consistency across different batches and applications.
Looking ahead,the future prospects for 4-Chloro-2,5-dibromo - 4, 5, 5 - trifluoropentan - 1 - ol appear promising,with ongoing research aimed at expanding its utility in drug development and material science。 Innovations in synthetic methodologies, coupled with advances in computational modeling, are expected to unlock new possibilities for this versatile compound。 As the pharmaceutical industry continues to prioritize innovative approaches, compounds like CAS No 757 - 04 - 0 will remain at the forefront of scientific exploration。
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